2-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Description
2-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.
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Scientific Research Applications
Catalytic and Synthetic Applications
Oximes serve as versatile intermediates in organic synthesis and catalysis. For instance, oximes derived from ketones and aldehydes have been employed in the catalytic esterolysis of p-nitrophenyl esters, showcasing the utility of oxime-containing polymers in catalysis and synthesis (Aglietto et al., 1985). These applications suggest that compounds like "2-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime" could also find use in similar synthetic or catalytic processes due to the presence of the oxime group.
Biological and Medicinal Research
Oximes have various biological activities, including insecticidal, miticidal, and nematocidal properties. They are also used as antidotes against organophosphorus poisons (Sarı et al., 2003). This highlights the potential of oxime compounds in the development of new therapeutic agents or agrochemical products. The specific structure of "this compound" might confer unique biological activities, warranting further investigation in medicinal chemistry or biochemistry research.
Materials Science and Polymers
Oxime-functionalized materials have been explored for their optical and electronic properties. For example, optically active polymers containing oxime groups have demonstrated catalytic activity and potential for chiral discrimination in esterolysis reactions (Aglietto et al., 1980). Such findings indicate the possibility of utilizing oxime-containing compounds in the development of new materials with specific optical properties or in applications requiring chirality.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-4-8-18(9-5-14)26-20-15(3-2-10-23-20)12-24-25-13-16-6-7-17(21)11-19(16)22/h2-12H,13H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGGDNPWDSAJCZ-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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